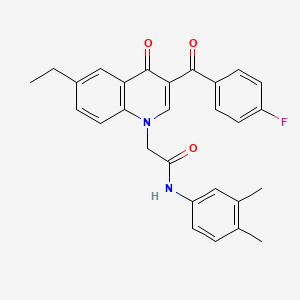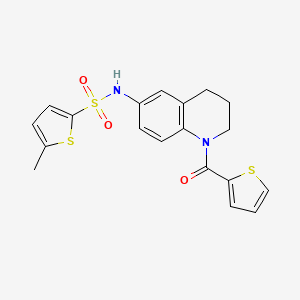
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-carbon ring, attached to a benzenesulfonamide moiety via a methylene bridge . The benzenesulfonamide part of the molecule suggests that it might have some biological activity, as sulfonamides are known to be used in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule and can affect its reactivity . The benzenesulfonamide group is a six-membered carbon ring (benzene) attached to a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions of this compound would be expected to involve the functional groups present in the molecule. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions . The sulfonamide group can participate in a variety of reactions, including hydrolysis and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Sulfonamides, including compounds structurally related to N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide, have been extensively studied for their synthesis and structural characterization. For instance, a study detailed the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, emphasizing the importance of structural and electronic property investigations for such compounds (Murthy et al., 2018).
Molecular Docking and Bioassay Studies
Research has also focused on the synthesis of sulfonamide derivatives for molecular docking and bioassay studies, particularly as inhibitors for specific enzymes. An example includes the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, its crystal structure determination, and the evaluation of its activity as a cyclooxygenase-2 inhibitor through molecular docking and in vitro bioassay studies (Al-Hourani et al., 2016).
Antimicrobial Activities
A significant area of research for sulfonamide compounds is their antimicrobial activity. Studies have synthesized novel sulfonamide derivatives and evaluated their antibacterial and antifungal activities, providing insights into their potential as antimicrobial agents. For example, a series of sulfonamide derivatives were synthesized and assessed for their antimicrobial properties, highlighting the importance of structural modifications in enhancing activity (Ghorab et al., 2017).
Anticancer Potential
Research into sulfonamide derivatives includes exploring their potential as anticancer agents. Studies have investigated the in vitro and in vivo anticancer activities of specific sulfonamide compounds, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, assessing their efficacy against pancreatic cancer cells and their pharmacological properties (Wang et al., 2012).
Propiedades
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-3-4-12(7-11(10)2)18(16,17)14-8-13(9-15)5-6-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOIICYDGVOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2367571.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)
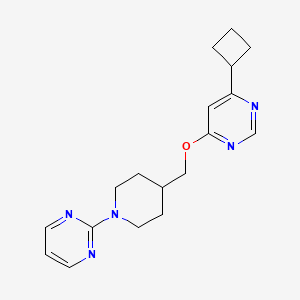
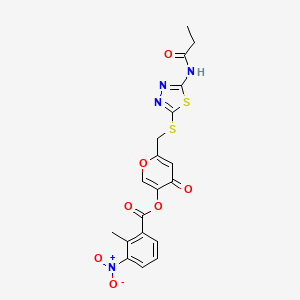
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2367578.png)
![N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2367579.png)
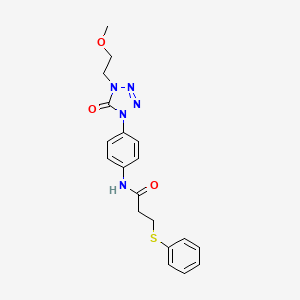

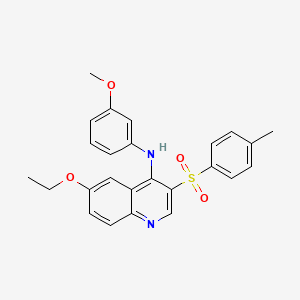
![2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide](/img/structure/B2367587.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B2367588.png)
![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)
